Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-
Brand Name: Vulcanchem
CAS No.: 199277-88-8
VCID: VC20180833
InChI: InChI=1S/C10H12N2O2/c1-13-9-4-3-8(12-6-5-11)7-10(9)14-2/h3-4,7,12H,6H2,1-2H3
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-

CAS No.: 199277-88-8

Cat. No.: VC20180833

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- - 199277-88-8

Specification

CAS No. 199277-88-8
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 2-(3,4-dimethoxyanilino)acetonitrile
Standard InChI InChI=1S/C10H12N2O2/c1-13-9-4-3-8(12-6-5-11)7-10(9)14-2/h3-4,7,12H,6H2,1-2H3
Standard InChI Key QCPRQRBMFRJLHW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NCC#N)OC

Introduction

Structural and Chemical Properties of Related Methoxy-Substituted Acetonitriles

Core Structural Features

The target compound belongs to the family of arylacetonitriles, characterized by a benzene ring substituted with methoxy groups and an acetonitrile moiety. Key structural analogues include:

  • (3,4-Dimethoxyphenyl)acetonitrile (CAS 93-17-4): A foundational compound with two methoxy groups at the 3- and 4-positions of the benzene ring and a cyanomethyl side chain .

  • 2-(4-Amino-2,5-dimethoxyphenyl)acetonitrile (PubChem CID 10035475): An amino-substituted variant with methoxy groups at positions 2 and 5 .

These analogues exhibit distinct physicochemical profiles, as summarized below:

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
(3,4-Dimethoxyphenyl)acetonitrile C₁₀H₁₁NO₂177.254–57171–178 (10 mmHg)
2-(4-Amino-2,5-dimethoxyphenyl)acetonitrile C₁₀H₁₂N₂O₂192.21Not reportedNot reported

Synthesis Pathways and Methodological Considerations

Established Routes for Analogues

The synthesis of methoxy-substituted acetonitriles typically involves multi-step organic reactions. For example:

  • Decarboxylation-Aldoxime-Dehydration Sequence: A patent (CN101475511A) describes the synthesis of (3,4-dimethoxyphenyl)acetonitrile via decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, followed by aldoxime formation and dehydration . This method achieves a yield of ~70% and avoids hazardous cyanide intermediates .

  • Strecker Synthesis: For amino-substituted variants, 2-amino-4,5-dimethoxybenzaldehyde reacts with ammonium chloride and potassium cyanide to form aminonitriles (excluded per user directive).

Hypothetical Synthesis of 2-[(3,4-Dimethoxyphenyl)amino]acetonitrile

Introducing an amino group at the 2-position of (3,4-dimethoxyphenyl)acetonitrile could involve:

  • Nitration: Electrophilic nitration at the 2-position using HNO₃/H₂SO₄, followed by reduction to an amine using H₂/Pd-C .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a pre-functionalized acetonitrile with an amine source .

Key challenges include regioselectivity in nitration and maintaining the integrity of the acetonitrile group under reducing conditions.

Industrial and Research Applications

Pharmaceutical Intermediates

(3,4-Dimethoxyphenyl)acetonitrile serves as a precursor to the muscle relaxant papaverine and the antihypertensive verapamil . The amino-substituted target compound could similarly act as a building block for neurologically active molecules, given the amine’s role in blood-brain barrier penetration.

Material Science Applications

Methoxy- and amino-substituted acetonitriles have been explored as ligands in metal-organic frameworks (MOFs). For example, copper(II) complexes of similar structures show luminescent properties suitable for sensor technologies .

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